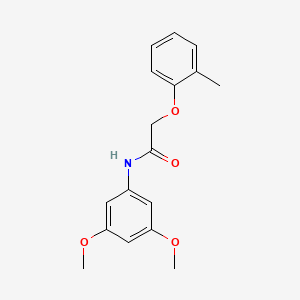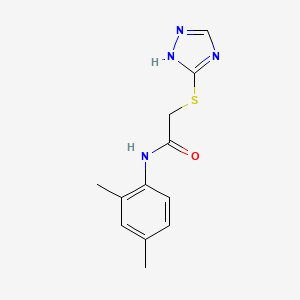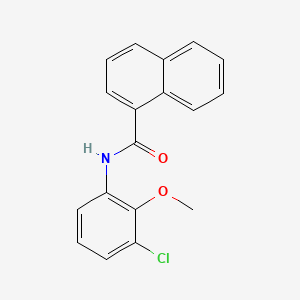![molecular formula C17H20N2O3S B5752541 N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of the nitric oxide (NO)-soluble guanylyl cyclase (sGC) signaling pathway, which plays a crucial role in regulating various physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to improve the function of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway, leading to vasodilation, anti-inflammatory effects, and inhibition of smooth muscle cell proliferation. Additionally, BAY 41-2272 has been investigated for its potential role in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
BAY 41-2272 acts as a direct activator of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway by binding to the heme moiety of sGC and increasing the production of cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase G (PKG) and subsequent downstream effects such as vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to improve endothelial function, decrease pulmonary arterial pressure, inhibit smooth muscle cell proliferation, and reduce inflammation. Additionally, BAY 41-2272 has been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BAY 41-2272 in lab experiments is its potency and selectivity for the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway. This allows for precise modulation of this pathway without affecting other signaling pathways in the body. However, one of the limitations of BAY 41-2272 is its short half-life, which can limit its effectiveness in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of BAY 41-2272. One potential area of research is the development of more potent and selective activators of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway. Additionally, the therapeutic potential of BAY 41-2272 in various diseases such as cancer and cardiovascular diseases warrants further investigation. Finally, the use of BAY 41-2272 in combination with other drugs or therapies may lead to enhanced therapeutic effects.
Synthesemethoden
The synthesis of BAY 41-2272 involves the reaction of N-tert-butyl-2-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)18-16(20)14-11-7-8-12-15(14)19-23(21,22)13-9-5-4-6-10-13/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMATWYSXMRXZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)





![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)



